2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol
Overview
Description
2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol is a heterocyclic compound that features both a pyrazole and a pyridine ring
Mechanism of Action
Target of Action
Compounds like “2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol” often target specific enzymes or receptors in the body. The exact target can vary widely depending on the specific structure of the compound and its functional groups .
Mode of Action
These compounds typically interact with their targets by binding to active sites, often leading to an inhibition or activation of the target’s function. The exact mode of action would depend on the specific target and the compound’s structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. This could range from changes in cell function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . Additionally, this compound can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), reducing inflammation . Additionally, it can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins, thereby enhancing the cell’s defense mechanisms against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and improved cellular resilience to oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and reduce inflammation without significant adverse effects . At high doses, it can cause toxicity, manifesting as liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glutathione S-transferase, enhancing their solubility and facilitating their excretion. The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific compartments or organelles. These modifications can also affect the compound’s activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrazoles, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-c]pyridine: Studied for its antiproliferative activity against cancer cell lines.
Indole derivatives: Widely researched for their diverse biological activities.
Uniqueness
2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-5-pyridin-3-yl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-10(14)6-9(12-13)8-4-3-5-11-7-8/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBNQSPTUVBNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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